molecular formula C20H19ClN4O2 B2574873 N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2097904-32-8

N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2574873
CAS No.: 2097904-32-8
M. Wt: 382.85
InChI Key: GPBTXJAZSUZAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a quinoxaline moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the quinoxaline moiety: This step often involves nucleophilic substitution reactions where the quinoxaline derivative is introduced.

    Incorporation of the chlorophenyl group: This is usually done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrrolidine and quinoxaline derivatives.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide: shares structural similarities with other quinoxaline and pyrrolidine derivatives.

    Quinoxaline derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry due to their ability to modulate various biological targets.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical properties not found in other compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-15-7-5-14(6-8-15)11-23-20(26)25-10-9-16(13-25)27-19-12-22-17-3-1-2-4-18(17)24-19/h1-8,12,16H,9-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBTXJAZSUZAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.